
Triethyl(5-pentylfuran-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(5-pentylfuran-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a furan ring and a pentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triethyl(5-pentylfuran-2-yl)silane typically involves the hydrosilylation of 5-pentylfuran with triethylsilane. This reaction can be catalyzed by transition metal catalysts such as platinum or rhodium complexes. The general reaction conditions include:
Catalyst: Platinum or rhodium complex
Solvent: Toluene or another suitable organic solvent
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl(5-pentylfuran-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The silicon-hydrogen bond can be reduced to form silane derivatives.
Substitution: The silicon atom can undergo nucleophilic substitution reactions to form different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds in the presence of a suitable catalyst.
Major Products
Oxidation: Furan-2,5-dione derivatives
Reduction: Silane derivatives
Substitution: Various organosilicon compounds
Aplicaciones Científicas De Investigación
Triethyl(5-pentylfuran-2-yl)silane has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of triethyl(5-pentylfuran-2-yl)silane involves the reactivity of the silicon-hydrogen bond and the furan ring. The silicon-hydrogen bond can participate in hydrosilylation reactions, while the furan ring can undergo electrophilic aromatic substitution. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: A simpler organosilicon compound with similar reactivity but lacking the furan ring.
Pentylfuran: Contains the furan ring and pentyl group but lacks the silicon atom.
Trimethyl(5-pentylfuran-2-yl)silane: Similar structure but with methyl groups instead of ethyl groups on the silicon atom.
Uniqueness
Triethyl(5-pentylfuran-2-yl)silane is unique due to the combination of the furan ring, pentyl group, and triethylsilane moiety
Propiedades
Fórmula molecular |
C15H28OSi |
|---|---|
Peso molecular |
252.47 g/mol |
Nombre IUPAC |
triethyl-(5-pentylfuran-2-yl)silane |
InChI |
InChI=1S/C15H28OSi/c1-5-9-10-11-14-12-13-15(16-14)17(6-2,7-3)8-4/h12-13H,5-11H2,1-4H3 |
Clave InChI |
WTUWYRXTMXUZAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(O1)[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


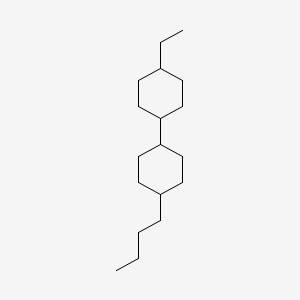


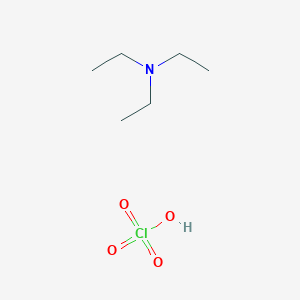
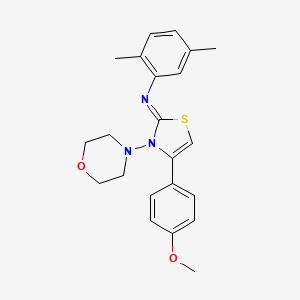
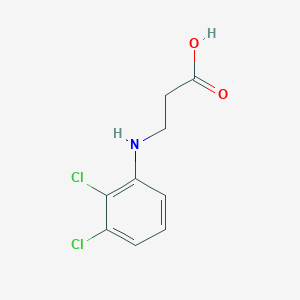
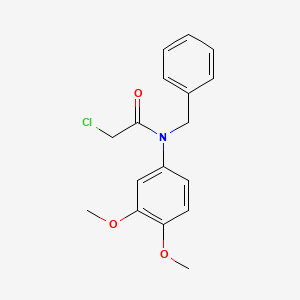
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)
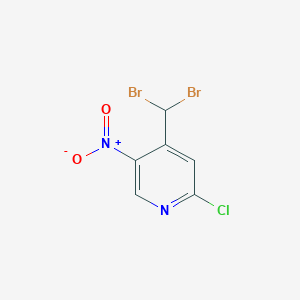
![6-Fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B14133312.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate](/img/structure/B14133325.png)
![[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)
